

# Using Alexa Fluor 555 in Flow Cytometry: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Alexa Fluor 555*

Cat. No.: *B1242918*

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## Introduction

**Alexa Fluor 555** is a bright, photostable, and pH-insensitive fluorescent dye that is well-suited for a variety of applications in flow cytometry. With an excitation maximum at 555 nm and an emission maximum at 565 nm, it is optimally excited by the yellow-green laser (561 nm) and can also be excited by the blue laser (488 nm) or a 532 nm laser, making it compatible with a wide range of flow cytometers.<sup>[1][2]</sup> Its brightness and resistance to photobleaching make it an excellent choice for detecting both abundant and low-expression antigens on the cell surface and intracellularly. This document provides detailed application notes and protocols for the effective use of **Alexa Fluor 555**-conjugated antibodies in flow cytometry.

## Spectral Properties and Instrument Setup

Proper instrument setup is critical for maximizing the signal from **Alexa Fluor 555** while minimizing spectral overlap with other fluorophores in a multicolor panel.

## Spectral Characteristics of Alexa Fluor 555

Parameter	Wavelength/Value
Excitation Maximum	555 nm[2][3]
Emission Maximum	565 nm[2][3]
Extinction Coefficient	150,000 cm <sup>-1</sup> M <sup>-1</sup> [2]
Quantum Yield	~0.10

## Recommended Laser and Filter Configurations

Laser Line	Recommended Bandpass Filter
Yellow-Green Laser (561 nm)	585/29 nm or similar
Blue Laser (488 nm)	575/25 nm or similar
Green Laser (532 nm)	575/36 nm[2]

Note: While the 488 nm laser can excite **Alexa Fluor 555**, it is not the optimal laser line. For multicolor experiments, careful panel design and compensation are crucial to manage spectral overlap, particularly with PE (phycoerythrin) which has a similar emission profile.

## Brightness and Photostability

**Alexa Fluor 555** is known for its high photostability and brightness, which is a product of its high extinction coefficient and quantum yield.[1]

## Comparative Brightness of Common Fluorophores

Fluorophore	Relative Brightness
PE (Phycoerythrin)	5
APC (Allophycocyanin)	5
Alexa Fluor 555	3-4
FITC (Fluorescein isothiocyanate)	3
Pacific Blue	2

Brightness is a relative measure and can be influenced by instrument settings and antibody conjugation.

## Experimental Protocols

Here we provide detailed protocols for common flow cytometry applications using **Alexa Fluor 555**-conjugated antibodies.

### Protocol 1: Cell Surface Staining for Immunophenotyping

This protocol is for the identification and enumeration of cell populations based on the expression of cell surface markers.[\[4\]](#)

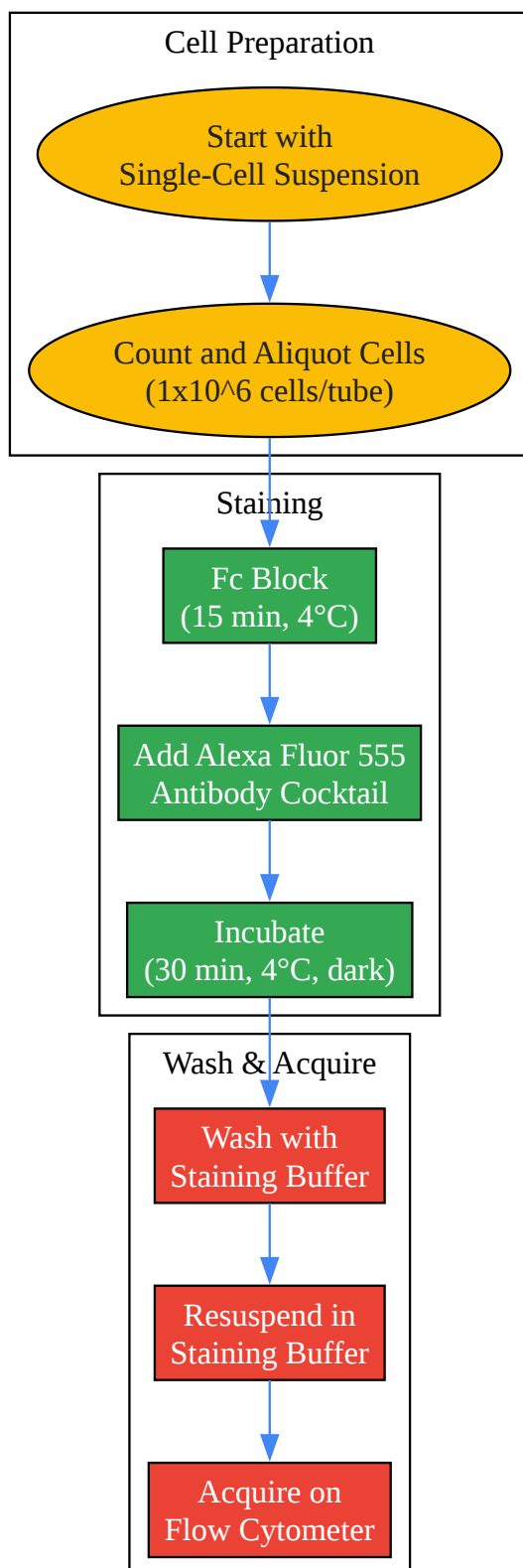
Materials:

- Cells of interest (e.g., PBMCs, splenocytes, cultured cells)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc Block (e.g., anti-CD16/32 for mouse cells or Human TruStain FcX™ for human cells)
- **Alexa Fluor 555**-conjugated primary antibody
- Isotype control antibody conjugated to **Alexa Fluor 555**
- Fixable Viability Dye (optional)
- 70 µm cell strainer
- Flow cytometry tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension by passing the cells through a 70 µm cell strainer.

- **Cell Count and Aliquoting:** Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL in cold Flow Cytometry Staining Buffer. Aliquot 100  $\mu$ L ( $1 \times 10^6$  cells) into each flow cytometry tube.
- **Fc Receptor Blocking (Optional but Recommended):** Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.
- **Antibody Staining:** Add the predetermined optimal concentration of the **Alexa Fluor 555**-conjugated primary antibody (and other antibodies in your panel) to the cells. For the negative control, add the corresponding isotype control.
- **Incubation:** Incubate the cells for 30 minutes at 4°C in the dark.
- **Washing:** Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
- **Resuspension:** Decant the supernatant and resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
- **Data Acquisition:** Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for **Alexa Fluor 555**.



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Caption: Workflow for cell surface staining with **Alexa Fluor 555**.

## Protocol 2: Intracellular Staining for Cytokines or Transcription Factors

This protocol is for the detection of intracellular proteins such as cytokines or transcription factors.

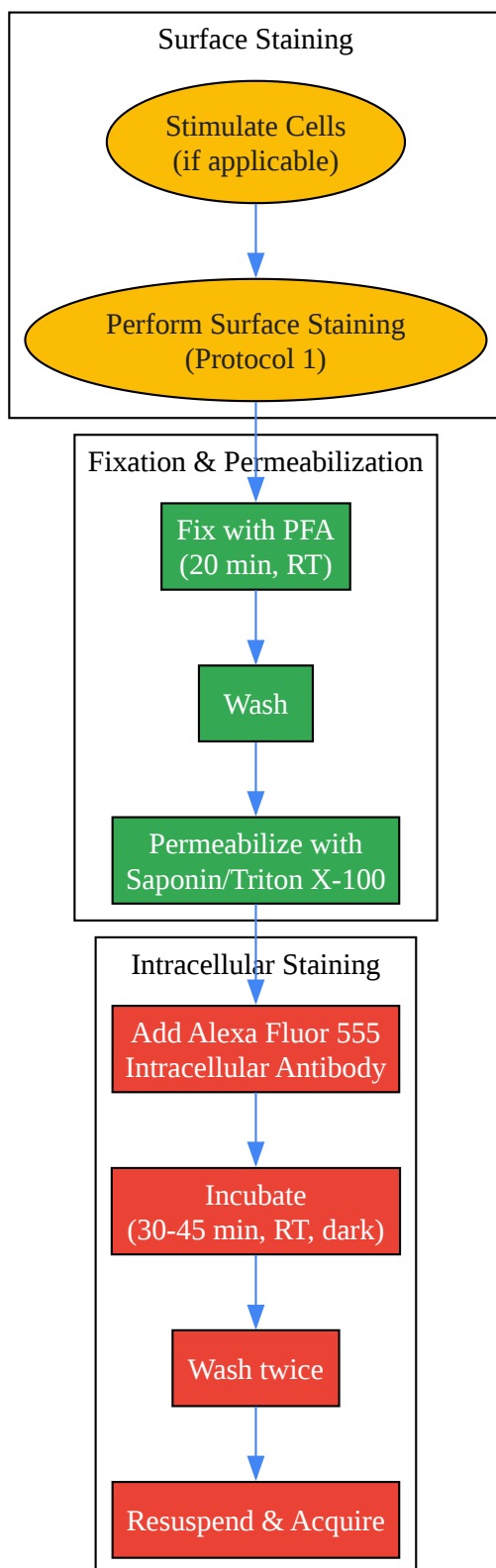
### Materials:

- All materials from Protocol 1
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin) for cytokine staining

### Procedure:

- **Cell Stimulation** (for cytokine staining): Stimulate cells in culture with the appropriate activators (e.g., PMA and Ionomycin, or specific antigen) for a predetermined time. For the last 4-6 hours of culture, add a protein transport inhibitor to allow for cytokine accumulation within the cells.
- **Surface Staining**: Perform cell surface staining (Steps 1-7 of Protocol 1) for markers that define the cell population of interest.
- **Fixation**: After the final wash of the surface staining, resuspend the cell pellet in 100  $\mu$ L of cold Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.
- **Washing**: Add 2 mL of cold PBS to each tube, centrifuge at 400-500 x g for 5 minutes, and decant the supernatant.
- **Permeabilization**: Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
- **Intracellular Staining**: Add the **Alexa Fluor 555**-conjugated antibody against the intracellular target to the permeabilized cells.
- **Incubation**: Incubate for 30-45 minutes at room temperature in the dark.

- Washing: Wash the cells twice with Permeabilization Buffer.
- Resuspension: Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
- Data Acquisition: Acquire the samples on a flow cytometer.



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Caption: Workflow for intracellular staining with **Alexa Fluor 555**.

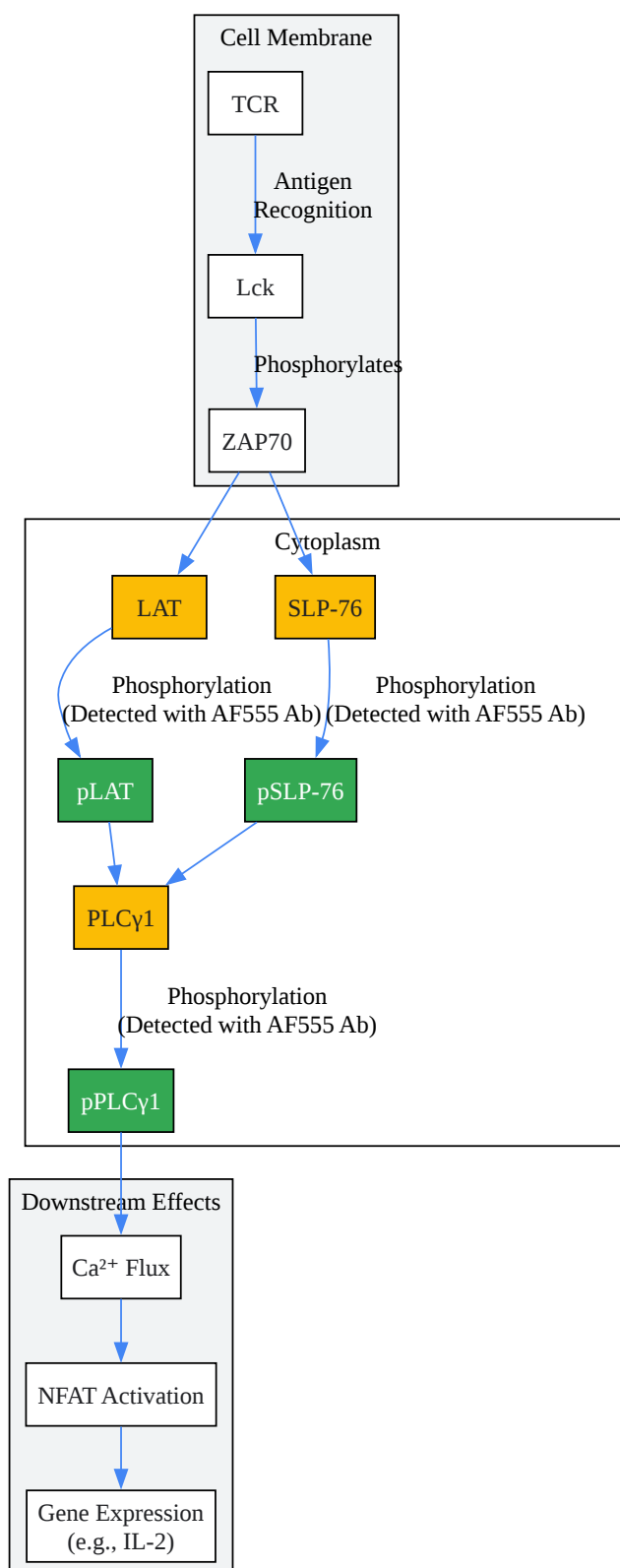


## Application Example: Phospho-Flow Cytometry

**Alexa Fluor 555** is an excellent choice for phospho-flow cytometry, an application used to measure the phosphorylation status of intracellular signaling proteins at the single-cell level.<sup>[5]</sup>

Signaling Pathway Example: T-Cell Receptor (TCR) Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Key phosphorylation events in this pathway can be detected using phospho-specific antibodies conjugated to **Alexa Fluor 555**.



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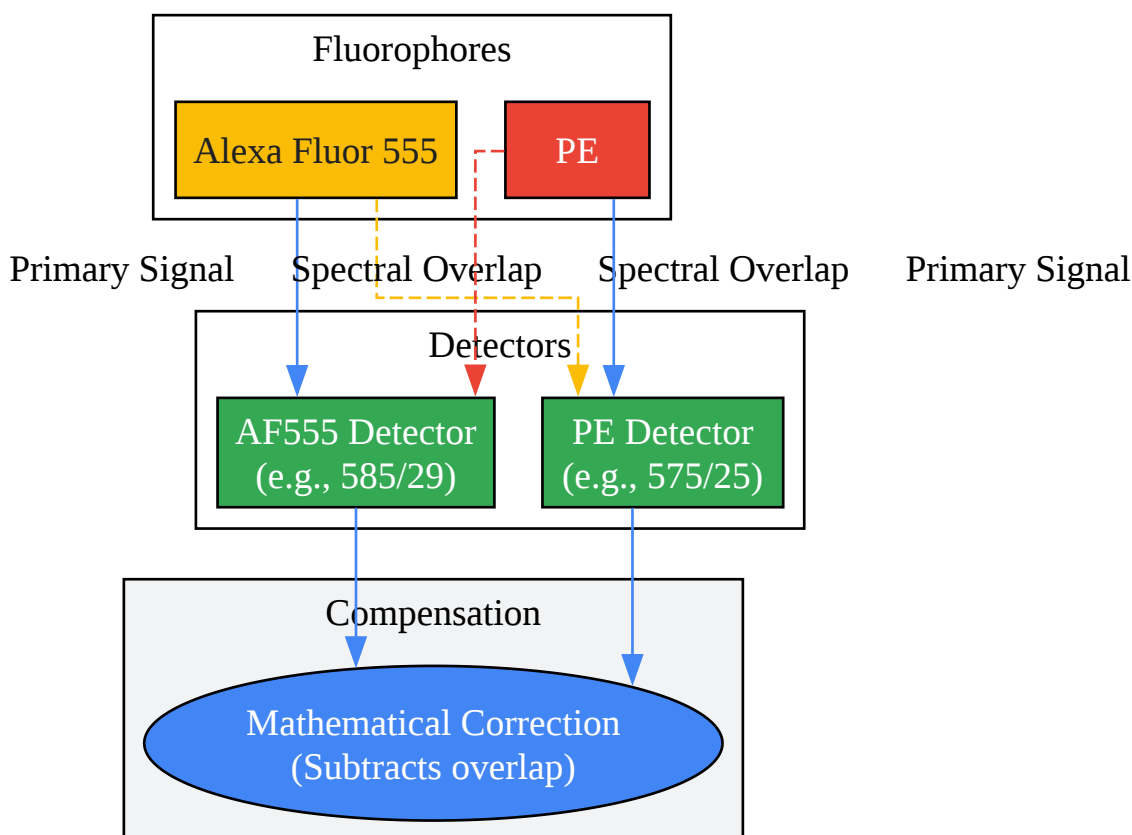
Caption: Simplified TCR signaling pathway with detectable phospho-proteins.

## Compensation and Spectral Overlap

When using **Alexa Fluor 555** in multicolor flow cytometry, it is essential to consider spectral overlap with other fluorophores. The emission spectrum of **Alexa Fluor 555** can overlap with that of PE and other dyes in the orange-red range.

Key Considerations:

- **Single-Stained Controls:** Always prepare single-stained compensation controls for each fluorophore in your panel, including **Alexa Fluor 555**.
- **Fluorescence Minus One (FMO) Controls:** FMO controls are crucial for accurately gating populations in the presence of spreading error from other channels.
- **Panel Design:** When designing a multicolor panel, try to place **Alexa Fluor 555** in a channel with minimal overlap from other bright fluorophores.



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Caption: Conceptual diagram of spectral overlap and compensation.

## Conclusion

**Alexa Fluor 555** is a versatile and robust fluorophore for flow cytometry. Its bright signal and photostability make it a reliable choice for detecting a wide range of cellular targets. By following the detailed protocols and considering the principles of instrument setup and compensation outlined in these application notes, researchers can achieve high-quality, reproducible data in their flow cytometry experiments.

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## References

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- To cite this document: BenchChem. [Using Alexa Fluor 555 in Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242918#using-alex-fluor-555-in-flow-cytometry]

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